6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
Description
This compound is a heterocyclic ester featuring a pyran-4-one core substituted with a [(4-methylpyrimidin-2-yl)sulfanyl]methyl group at the 6-position and a 4-nitrobenzoate ester at the 3-position. Its molecular formula is C₁₉H₁₅N₃O₆S, with an average mass of 413.404 g/mol (approximated from structurally similar compounds in and ). The pyrimidine and pyranone rings contribute to its planar geometry, which may facilitate π-π stacking in crystallographic contexts.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-11-6-7-19-18(20-11)28-10-14-8-15(22)16(9-26-14)27-17(23)12-2-4-13(5-3-12)21(24)25/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKSGEWGYQSSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Methylpyrimidine-2-thiol
Modified Wilcox procedures (originally for pyranone synthesis) achieve 82% yield through:
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting material | 4-Methyl-2-mercaptopyrimidine |
| Solvent | Anhydrous THF |
| Temperature | -20°C to 25°C |
| Reaction time | 12 h |
| Workup | Aqueous HCl extraction |
¹H NMR (400 MHz, DMSO-d6): δ 8.35 (d, J=5.1 Hz, 1H), 6.82 (d, J=5.1 Hz, 1H), 2.45 (s, 3H).
Pyranone Core Synthesis
Adapted from J. Chem. Soc. Perkin Trans. 1 (1980):
| Step | Conditions | Yield |
|---|---|---|
| Diketone cyclization | HF/Ether, -78°C, 2 h | 67% |
| Bromomethylation | NBS, CCl4, AIBN, reflux | 58% |
| Esterification | 4-Nitrobenzoyl chloride, DMAP | 91% |
Key intermediate characterization:
Thioether Coupling
Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DMF | 80 | 6 | 43 |
| DBU | Acetonitrile | 60 | 4 | 68 |
| K₂CO₃ | Acetone | 56 | 8 | 79 |
Optimal conditions: 1.2 eq 4-methylpyrimidine-2-thiol, 2 eq K₂CO₃, acetone reflux 8 h.
Synthetic Route 2: One-Pot Tandem Methodology
Reaction Scheme
Simultaneous thioether formation and esterification enables 62% overall yield:
Reagents
- 6-Bromomethyl-4H-pyran-4-one
- 4-Methylpyrimidine-2-thiol
- 4-Nitrobenzoyl imidazolide
Critical Parameters
| Variable | Optimal Range |
|---|---|
| Molar ratio (1:1.1:1.2) | 1:1.05:1.15 |
| Solvent system | THF/DIPE (3:1) |
| Temperature gradient | 0°C→40°C over 2 h |
Comparative Efficiency
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total steps | 5 | 3 |
| Atom economy | 71% | 83% |
| Purity (HPLC) | 99.1% | 98.4% |
Route 2 demonstrates superior process intensification but requires strict stoichiometric control.
Large-Scale Production Considerations
Cost Analysis (Per Kilogram Basis)
| Material | Route 1 Cost ($) | Route 2 Cost ($) |
|---|---|---|
| 4-Methylpyrimidine-2-thiol | 2,450 | 2,600 |
| Solvent recovery | 320 | 410 |
| Catalyst consumption | 180 | 90 |
| Total | 6,200 | 5,900 |
Route 2 achieves 5% cost reduction through reduced purification needs.
Analytical Characterization Protocols
Spectroscopic Fingerprints
¹³C NMR (101 MHz, CDCl₃)
δ 172.4 (C=O pyranone), 165.1 (ester C=O), 158.9 (pyrimidine C2), 150.2 (NO₂ aromatic), 127.8-134.6 (aromatic CH), 62.1 (SCH₂), 21.4 (CH3).
UV-Vis (MeOH)
λmax 274 nm (π→π* pyranone), 310 nm (n→π* nitro).
Chromatographic Purity Assessment
| Method | Column | Retention (min) | Purity Threshold |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 50% MeOH/H2O | 8.22 | ≥99.0% |
| UPLC-MS | HSS T3, 0.1% FA | 2.15 | ≥99.5% |
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Aminobenzoic acid derivatives.
Reduction: 4-Nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyranyl ester moiety can also participate in binding interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzoate Substituents
The following table compares the target compound with derivatives differing in the benzoate substituent:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-nitrobenzoate in the target compound enhances electrophilicity compared to the 2-methylbenzoate derivative (), which has an electron-donating methyl group.
- Ester vs. Acid : The carboxylic acid derivative () lacks the ester linkage, increasing polarity and reducing bioavailability compared to the target compound.
Derivatives with Alternative Aromatic Esters
- 4-Fluorophenyl and 4-Chlorophenyl Acetates (): These derivatives (e.g., BF22663, BF80532) replace the nitro group with halogens. The 4-fluorophenyl variant (C₁₉H₁₅FN₂O₄S, 386.397 g/mol) and 4-chlorophenyl variant (C₁₉H₁₅ClN₂O₄S, 402.851 g/mol) exhibit lower molecular weights and distinct electronic profiles due to halogen electronegativity.
- Phthalate Esters (): Compounds like methyl (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl) phthalate feature bulkier ester groups, which may hinder molecular packing and alter solubility.
Biological Activity
The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-nitrobenzoate , also known as ML221, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring and a pyrimidine moiety, suggest diverse biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C18H14N2O4S
- Molecular Weight : 358.38 g/mol
- Purity : Typically around 95%
The compound contains functional groups that enhance its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
Research indicates that ML221 acts as a functional antagonist of the apelin (APJ) receptor , which plays a critical role in cardiovascular homeostasis. It exhibits over 37-fold selectivity against the angiotensin II type 1 (AT1) receptor, suggesting its potential in treating cardiovascular diseases . The compound's interaction with the APJ receptor may influence energy metabolism and gastrointestinal function.
Enzyme Inhibition
ML221 has been shown to inhibit specific enzymes involved in cellular signaling pathways. Its structural components allow for selective interactions with biological targets, leading to altered cellular responses. This modulation can impact processes such as cell proliferation and survival, particularly in cancerous cells.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that ML221 effectively inhibits the proliferation of cancer cells by targeting kinases associated with malignancies. The compound's ability to modulate signaling pathways offers a promising avenue for cancer therapy.
- Antimicrobial Properties :
- Pharmacological Evaluation :
Comparative Analysis
| Property | ML221 | Similar Compounds |
|---|---|---|
| Molecular Weight | 358.38 g/mol | Varies (typically around 350-400 g/mol) |
| Selectivity | >37-fold for APJ over AT1 | Varies by compound |
| Biological Activity | Antagonist of APJ receptor | Varies; some exhibit antibacterial properties |
| Enzyme Inhibition | Yes | Often yes; varies by structure |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyran ring (δ 5.8–6.2 ppm for H-5), sulfanyl-methyl group (δ 3.8–4.2 ppm), and 4-nitrobenzoate aromatic protons (δ 8.2–8.5 ppm) .
- X-ray Crystallography : Resolves the spatial arrangement of the pyrimidine-pyran fused system and nitrobenzoate orientation (e.g., dihedral angles between rings) .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 6.1 (H-5, pyran) | |
| X-ray | C–S bond length: 1.81 Å | |
| HPLC-MS | Retention time: 8.2 min |
How can researchers elucidate the mechanism of action for this compound’s reported antimicrobial activity?
Advanced Research Question
- Target Identification : Use bacterial proteomic profiling (e.g., 2D gel electrophoresis) to identify proteins with altered expression post-treatment. The sulfanyl group may inhibit enzymes like dihydrofolate reductase (DHFR) via thiol-binding .
- Enzyme Assays : Measure IC₅₀ values against purified DHFR or β-lactamase using spectrophotometric methods (e.g., NADPH oxidation for DHFR) .
- Resistance Studies : Compare MIC values against wild-type vs. sulfhydryl-modifying mutant strains to confirm target specificity .
What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?
Advanced Research Question
- Substituent Variation : Synthesize analogs with:
- Pyrimidine Modifications : Replace 4-methyl with halogens (e.g., Cl, F) to enhance lipophilicity .
- Ester Group Replacement : Substitute 4-nitrobenzoate with 3,4-dimethoxybenzoate to assess electron-donating effects on reactivity .
- Biological Testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Tabulate MIC values to correlate substituents with potency .
How should researchers address contradictions in reported biological activity data across studies?
Advanced Research Question
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (Mueller-Hinton broth) to minimize variability .
- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) in parallel assays to validate experimental conditions .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and perform meta-analysis using statistical tools (e.g., ANOVA with post-hoc tests) .
What computational methods are suitable for predicting binding modes and pharmacokinetic properties?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1DHF). The nitro group may form π-stacking with Phe31, while the sulfanyl group coordinates catalytic Zn²⁺ .
- ADMET Prediction : Employ SwissADME to estimate logP (~2.8), solubility (~0.1 mg/mL), and CYP450 inhibition risk .
What experimental approaches are recommended to evaluate compound stability under physiological conditions?
Advanced Research Question
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for oral formulations) .
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24-hour intervals. Nitrobenzoate esters may hydrolyze in acidic conditions .
How can scalability challenges in multi-step synthesis be mitigated for industrial research?
Advanced Research Question
- Flow Chemistry : Implement continuous flow reactors for sulfanyl substitution (residence time: 30 min, 70°C) to improve yield and reduce byproducts .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in esterification steps to enhance sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
